TLR7 agonist 3

Descripción general

Descripción

El agonista TLR7 3 es una pequeña molécula sintética que activa el receptor tipo Toll 7 (TLR7), una proteína involucrada en la respuesta inmunitaria innata. TLR7 se expresa principalmente en células inmunitarias como las células dendríticas y los macrófagos. La activación de TLR7 por agonistas como el agonista TLR7 3 conduce a la producción de citocinas y quimiocinas, que desempeñan un papel crucial en la inmunidad antiviral y antitumoral .

Métodos De Preparación

Rutas de Síntesis y Condiciones de Reacción: La síntesis del agonista TLR7 3 implica múltiples pasos, incluida la introducción de una porción triazolil tras la sustitución alquílica en el carbono imidazolmetileno. Esto se logra mediante la química de clic triazolil. Las condiciones de reacción típicamente implican el uso de cloroformo, diclorometano y tetrahidrofurano, que se secan y se destilan en fresco antes de su uso .

Métodos de Producción Industrial: La producción industrial del agonista TLR7 3 sigue rutas sintéticas similares, pero a mayor escala. El proceso implica el uso de reactores automatizados y medidas estrictas de control de calidad para garantizar la pureza y la consistencia del producto final .

Análisis De Reacciones Químicas

Tipos de Reacciones: El agonista TLR7 3 sufre varias reacciones químicas, que incluyen:

Oxidación: Implica la adición de oxígeno o la eliminación de hidrógeno.

Reducción: Implica la adición de hidrógeno o la eliminación de oxígeno.

Sustitución: Implica el reemplazo de un grupo funcional por otro.

Reactivos y Condiciones Comunes:

Oxidación: Los reactivos comunes incluyen permanganato de potasio y trióxido de cromo.

Reducción: Los reactivos comunes incluyen borohidruro de sodio y hidruro de aluminio y litio.

Sustitución: Los reactivos comunes incluyen haluros de alquilo y nucleófilos.

Productos Principales: Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación puede producir cetonas o aldehídos, mientras que la reducción puede producir alcoholes .

Aplicaciones Científicas De Investigación

The compound TLR7 agonists have diverse applications, primarily centered on their ability to stimulate the immune system. Toll-like receptor 7 (TLR7) agonists are being evaluated clinically as new therapies for solid tumors . TLR7 agonists augment immune activity and have potential for the treatment of chronic hepatitis B virus (HBV) infection .

Scientific Research Applications

Cancer Immunotherapy: TMDU researchers have explored the use of TLR7 agonists in cancer immunotherapy . Systemic administration of low-dose resiquimod is useful as a companion drug with PD-1/PD-L1 blockade therapy . This combination may have great potential to eradicate tumors, especially in immunosuppressive tumors with abundant regulatory T cell infiltration .

- Resiquimod: In a melanoma mouse model, tumor volume was reduced by resiquimod (TLR7 agonist), and the effect was enhanced when combined with a PD-L1 blocker .

- MBS8: MBS8 (TLR7/8 agonist) demonstrated anti-cancer activity, leading to the elimination of tumors in syngeneic mouse models .

- Guretolimod (DSP-0509): This TLR7 agonist, under evaluation in a clinical study (NCT03416335), showed significant tumor reduction in mice . The adaptive immune response was initiated, as evidenced by the generation of tumor-specific CD8+ T cells .

Treatment of Chronic Hepatitis B Virus (HBV) Infection: TLR7 agonists have the potential for the treatment of chronic HBV infection . RO7020531, an oral prodrug of a TLR7 agonist, is in clinical development as part of a curative regimen against chronic hepatitis B .

- RO7020531: A study assessed the safety and tolerability of RO7020531 (also called RG7854), a prodrug of the TLR7 agonist RO7011785, in healthy volunteers and patients with chronic HBV infection . All tested doses of RO7020531 were safe and had acceptable tolerability in healthy volunteers and patients .

Autoimmune Diseases: Aberrant activation of TLR7 has been implicated in several autoimmune diseases .

- Cpd-7: Researchers have developed potent TLR7-specific antagonists via the modification of TLR7 agonists . Oral administration of Cpd-7 can protect lupus-prone mice against deadly autoimmunity . Treatment with Cpd-7 resulted in a significant decrease in proteinuria in a dose-dependent manner compared to vehicle control and prevented death in all mice that received either dose .

Adjuvant for Vaccines: TLR7 agonists are used as adjuvants to enhance the immune response to vaccines .

- TLR7-Nanoparticle Adjuvant: A polymeric Toll-like receptor 7 agonist nanoparticle (TLR7-NP) adjuvant enhances lymph node targeting and leads to persistent activation of immune cells . Compared to TLR7–alum, TLR7-NP showed a 5.5- to 27.8-fold increase in the cellular uptake in the vast majority of APCs in dLNs, including B cells, DCs, macrophages, and Ly6C .

Clinical Trials

Mecanismo De Acción

El agonista TLR7 3 ejerce sus efectos al unirse a TLR7, que se encuentra en los endosomas intracelulares de las células inmunitarias. Esta unión desencadena una cascada de señalización que conduce a la activación del factor nuclear kappa-light-chain-enhancer de las células B activadas (NF-κB) y la producción de interferones tipo I y citocinas proinflamatorias. Estas moléculas juegan un papel crucial en la inmunidad antiviral y antitumoral .

Compuestos Similares:

Imiquimod: Otro agonista de TLR7 utilizado en el tratamiento de afecciones cutáneas como las verrugas genitales y el carcinoma de células basales.

Resiquimod: Un agonista dual de TLR7/8 utilizado en investigación y ensayos clínicos por sus propiedades inmunomoduladoras.

SM360320: Un agonista de TLR7 similar a la purina con efectos inmunoestimulantes similares.

Singularidad del Agonista TLR7 3: El agonista TLR7 3 es único en sus modificaciones estructurales específicas, que mejoran su afinidad de unión y selectividad para TLR7. Estas modificaciones dan como resultado una activación más potente de la respuesta inmunitaria en comparación con otros compuestos similares .

Comparación Con Compuestos Similares

Imiquimod: Another TLR7 agonist used in the treatment of skin conditions such as genital warts and basal cell carcinoma.

Resiquimod: A dual TLR7/8 agonist used in research and clinical trials for its immunomodulatory properties.

SM360320: A purine-like TLR7 agonist with similar immunostimulatory effects.

Uniqueness of TLR7 Agonist 3: this compound is unique in its specific structural modifications, which enhance its binding affinity and selectivity for TLR7. These modifications result in a more potent activation of the immune response compared to other similar compounds .

Actividad Biológica

Toll-like receptors (TLRs) are pivotal components of the innate immune system, playing a crucial role in recognizing pathogens and initiating immune responses. Among them, TLR7 is particularly important for detecting single-stranded RNA viruses and is a target for therapeutic agents designed to enhance immune responses. This article focuses on the biological activity of TLR7 agonist 3, examining its mechanisms, effects on various cell types, and potential therapeutic applications.

TLR7 agonists, including this compound, activate signaling pathways that lead to the production of pro-inflammatory cytokines. Upon binding to TLR7, these agonists induce the recruitment of MyD88, which subsequently activates downstream signaling cascades involving NF-κB and IRF7. This results in the expression of type I interferons (IFN-α) and other cytokines such as TNF-α and IL-12, which are critical for antiviral immunity and the activation of adaptive immune responses .

Cytokine Production

This compound has been shown to significantly enhance the production of key cytokines in various immune cell types:

- Plasmacytoid Dendritic Cells (pDCs) : These cells are primarily responsible for producing IFN-α upon TLR7 activation. Studies indicate that this compound effectively stimulates pDCs to secrete high levels of IFN-α, contributing to antiviral responses .

- Monocytes and Myeloid Dendritic Cells (mDCs) : While pDCs predominantly produce IFN-α, mDCs respond by producing IL-12 and TNF-α when stimulated with TLR7 agonists. This differential response underscores the importance of TLR7 in shaping the immune landscape during infections .

Antitumor Activity

Recent studies have highlighted the potential of this compound in cancer therapy. For instance, it has been observed that TLR7 activation can enhance the efficacy of chemotherapy by augmenting tumor immunogenicity. In murine models, treatment with TLR7 agonists led to reduced tumor growth rates and increased survival times . The mechanism involves not only direct effects on tumor cells but also the modulation of the tumor microenvironment through enhanced immune cell infiltration.

Case Studies

- Melanoma Treatment : In a study involving melanoma-bearing mice, administration of this compound resulted in significant tumor regression. The mechanism was linked to enhanced autophagy and apoptosis in tumor cells, highlighting its role as a potential radiosensitizer in combination therapies .

- Chronic Viral Infections : Clinical trials have explored the use of TLR7 agonists in treating chronic hepatitis B virus (HBV) infections. Results indicated that patients receiving TLR7 agonist therapy exhibited increased viral clearance rates and improved liver function tests compared to placebo groups .

Data Table: Cytokine Production Induced by this compound

| Cell Type | Cytokine Produced | Response Level |

|---|---|---|

| Plasmacytoid DCs | IFN-α | High |

| Myeloid DCs | IL-12 | Moderate |

| Monocytes | TNF-α | Moderate |

| B cells | IgG | Variable |

Propiedades

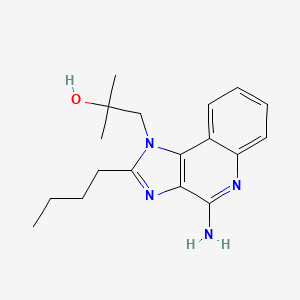

IUPAC Name |

1-(4-amino-2-butylimidazo[4,5-c]quinolin-1-yl)-2-methylpropan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N4O/c1-4-5-10-14-21-15-16(22(14)11-18(2,3)23)12-8-6-7-9-13(12)20-17(15)19/h6-9,23H,4-5,10-11H2,1-3H3,(H2,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GITVQUOQRHRGQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=NC2=C(N1CC(C)(C)O)C3=CC=CC=C3N=C2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.